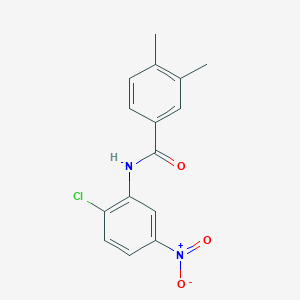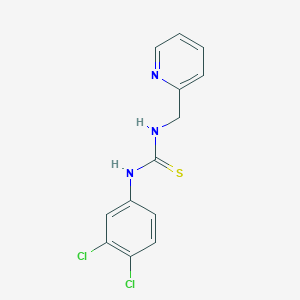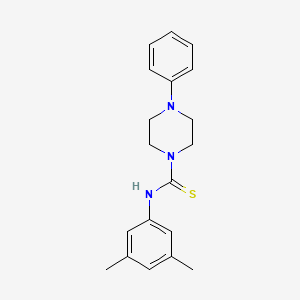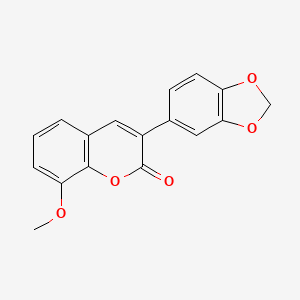
3-(1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-one, commonly known as apigenin, is a flavone compound found in various plants such as parsley, chamomile, and celery. It has gained significant attention in the scientific community due to its potential therapeutic properties and has been studied extensively for its various applications.
Mecanismo De Acción
The mechanism of action of apigenin is complex and involves various pathways. It has been found to modulate the activity of various enzymes and transcription factors, leading to its various therapeutic effects. Apigenin also acts as an agonist of the GABA-A receptor, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Apigenin has been found to possess various biochemical and physiological effects, including the inhibition of inflammation and oxidative stress, induction of apoptosis in cancer cells, and modulation of various signaling pathways. It has also been found to possess neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Apigenin has several advantages for lab experiments, including its low toxicity, availability, and ease of synthesis. However, its low solubility in water and poor bioavailability can limit its application in certain studies.
Direcciones Futuras
The potential therapeutic properties of apigenin have opened up new avenues for research, and several future directions can be explored. These include the development of novel drug formulations, the study of its potential applications in various diseases, and the exploration of its mechanism of action and interaction with other compounds.
Conclusion:
In conclusion, apigenin is a promising compound with potential therapeutic properties. Its various applications in the field of medicine and health make it an interesting compound for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of apigenin have been discussed in this paper.
Métodos De Síntesis
Apigenin can be synthesized through various methods, including the extraction from natural sources, chemical synthesis, and biotransformation. The most commonly used method for the synthesis of apigenin is through the extraction from natural sources such as chamomile and parsley.
Aplicaciones Científicas De Investigación
Apigenin has been widely studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. It has also been found to possess antiviral and antibacterial properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-19-14-4-2-3-11-7-12(17(18)22-16(11)14)10-5-6-13-15(8-10)21-9-20-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDUELMKZFMVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5693440.png)
![6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5693445.png)
![4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5693459.png)
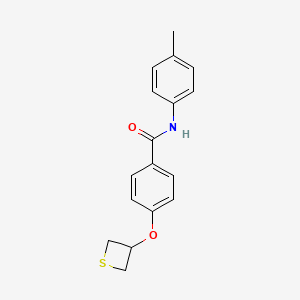
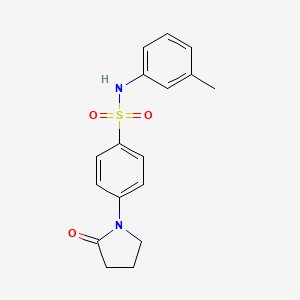
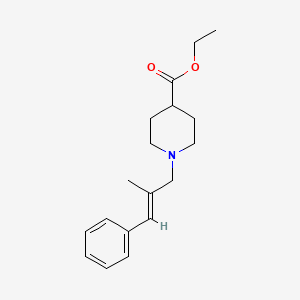
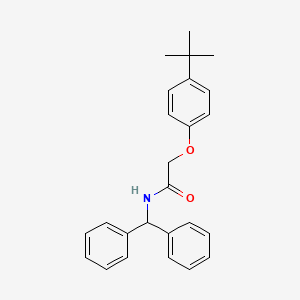

![1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5693501.png)
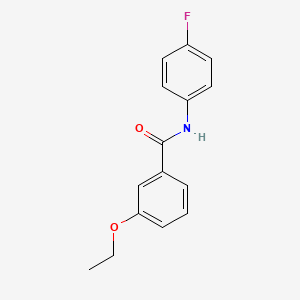
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol](/img/structure/B5693516.png)
